Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Description
Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H21N5O4S2 and its molecular weight is 471.55. The purity is usually 95%.
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Scientific Research Applications
Antileukemic Activity
Substituted ureidothiazoles and ureidothiadiazoles, related to ethyl 4-[[(2-thiazolylamino)carbonyl]-amino]benzoate, have been evaluated for their antileukemic activities. A preliminary study revealed that active compounds in this series typically contain structural units like "isothioureido" or "isothiosemicarbazono," indicating their potential use in cancer research, specifically against leukemia P-388 tumor system in mice (R. K. Zee-Cheng & C. Cheng, 1979).
Insecticidal Assessment
Research on the synthesis of various heterocycles incorporating a thiadiazole moiety, such as new 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide derivatives, has shown potential insecticidal properties against the cotton leafworm, Spodoptera littoralis. These studies suggest the compound's relevance in developing insecticides (A. Fadda et al., 2017).
Electropolymerization and Electrochemical Activity
Investigations into donor–acceptor type monomers, including derivatives similar to the specified compound, have shown significant electrochemical activity and potential in electropolymerization processes. These materials display distinct electrochromic properties, suggesting their application in materials science, particularly in the development of advanced materials with tunable optical properties (Bin Hu et al., 2013).
Antimicrobial and Anticancer Activities
Compounds within this chemical class, particularly those incorporating ureido and thiadiazole groups, have been synthesized and evaluated for their antimicrobial and anticancer activities. This research suggests the potential of these compounds in the development of new therapeutic agents targeting specific bacterial strains and cancer cell lines (S. Karakuş et al., 2018).
Molecular Docking Studies
Further research has employed molecular docking studies to explore the interactions of similar compounds with biological targets, aiming to understand their potential inhibitory activities against specific enzymes or receptors. These studies contribute to drug discovery efforts by identifying compounds with promising biological activities and acceptable pharmacokinetic profiles (A. El-Azab et al., 2016).
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S2/c1-3-30-18(28)14-6-10-15(11-7-14)22-17(27)12-31-21-26-25-20(32-21)24-19(29)23-16-8-4-13(2)5-9-16/h4-11H,3,12H2,1-2H3,(H,22,27)(H2,23,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTMWQKZYFRSNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.